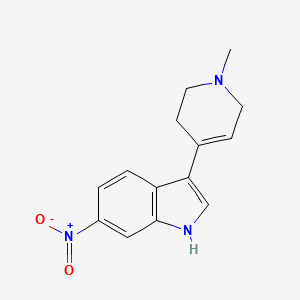
6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
描述
6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the indole ring.
Alkylation: Formation of the tetrahydropyridine ring through cyclization and subsequent methylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
科学研究应用
Basic Information
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- CAS Number : 200714-15-4
Structural Characteristics
The compound features a nitro group at the 6-position and a tetrahydropyridine moiety, which contributes to its biological activity. The structural formula can be represented as:
Pharmacological Studies
6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole has been investigated for its potential as a therapeutic agent in various diseases. Research indicates its role as a selective inhibitor of certain enzymes involved in neurodegenerative disorders.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of Alzheimer's disease. The mechanism was attributed to the inhibition of acetylcholinesterase, which is crucial for neurotransmitter regulation .
Anticancer Activity
Research has also highlighted the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Caspase activation |
| A549 | 10.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
A study found that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Neuropharmacology
In neuropharmacological studies, this compound has been shown to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.
Data Table: Neuropharmacological Effects
作用机制
The mechanism of action of 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole would involve its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the indole ring are likely to play crucial roles in its binding affinity and activity.
相似化合物的比较
Similar Compounds
5-Nitroindole: Another nitro-substituted indole with different biological properties.
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)indole: Lacks the nitro group, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the nitro group and the tetrahydropyridine ring in 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole makes it unique compared to other indole derivatives
属性
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-6-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-6-4-10(5-7-16)13-9-15-14-8-11(17(18)19)2-3-12(13)14/h2-4,8-9,15H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMWLNIETAOOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













